3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the ring-closing reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride (SOCl2) . The reaction conditions include:
Starting Material: (Z)-4-oxo-4-(arylamino)but-2-enoic acid
Reagent: Sulfurous dichloride (SOCl2)
Reaction Type: Ring-closing reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same ring-closing reaction, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of bioactive molecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of novel compounds with specific biological profiles.
Mechanism of Action
The mechanism of action of 3-chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as carbonic anhydrase isoenzymes . The compound inhibits these enzymes by binding to their active sites, thereby affecting their catalytic activity. This inhibition can lead to various physiological effects, depending on the isoenzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold with similar biological activity.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with similar inhibitory activity on carbonic anhydrase isoenzymes.
Uniqueness
3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methylphenyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBFROURUPHMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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